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Introduction
Chagas disease, caused by the parasite Trypanosoma cruzi, remains a significant public health

concern, primarily in Latin America.[1][2] The current therapeutic options, benznidazole and

nifurtimox, are limited by significant toxicity and variable efficacy, particularly in the chronic

stage of the disease.[2][3] This underscores the urgent need for novel, safer, and more

effective antitrypanosomal agents. High-throughput screening (HTS) of large compound

libraries has emerged as a crucial strategy in the early stages of drug discovery for neglected

tropical diseases.[1][2]

This document provides detailed application notes and protocols for the high-throughput

screening of Antitrypanosomal agent 348U87, an antiherpetic compound identified as a potent

inhibitor of T. cruzi through the screening of the ReFRAME (Repurposing, Focused Rescue,

and Accelerated Medchem) library.[3][4][5] The repurposing of clinically safe compounds like

348U87 offers an accelerated pathway for the development of new anti-Chagasic therapies.[3]

[6]
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Data Presentation
The in vitro activity of Antitrypanosomal agent 348U87 against the intracellular amastigote form

of T. cruzi and its cytotoxicity against a mammalian host cell line are summarized below. This

data is derived from a high-content imaging-based phenotypic screen.[3][5]

Compound
EC50 (nM) vs.
T. cruzi CA-I/72

CC50 (nM) vs.
C2C12

Selectivity
Index (SI)

Reference

348U87 0.63 ± 0.45 815 ± 215 1294 [5]

Benznidazole

(Reference Drug)
- - - [3]

Table 1: In Vitro Activity and Selectivity of Antitrypanosomal Agent 348U87. EC50 (half-maximal

effective concentration) represents the concentration at which a 50% reduction in parasite

numbers is observed. CC50 (half-maximal cytotoxic concentration) is the concentration at

which a 50% reduction in host cell viability is observed. The Selectivity Index (SI) is calculated

as the ratio of CC50 to EC50.

Experimental Protocols
The following is a detailed protocol for a high-throughput, high-content imaging-based

phenotypic assay for the screening of compounds against intracellular T. cruzi amastigotes, as

adapted from the screening of the ReFRAME library which identified 348U87.[3][5]

Protocol 1: High-Content Imaging Assay for T. cruzi
Amastigotes
1. Materials and Reagents:

Host Cells: C2C12 mouse myoblasts (ATCC CRL-1772)

Parasites:Trypanosoma cruzi trypomastigotes, CA-I/72 strain

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal

bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
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Assay Plates: 1536-well clear-bottom black plates

Compound Plates: Pre-spotted with library compounds in 100% DMSO

Fixative: 4% Paraformaldehyde (PFA) in PBS

Staining Solution: 5 µg/mL 4',6-diamidino-2-phenylindole (DAPI) in PBS

Instrumentation: Automated liquid handler, high-content imaging system (e.g., ImageXpress

Micro XLS)

2. Assay Procedure:

Compound Plating:

The ReFRAME library compounds are pre-spotted onto 1536-well plates to achieve a final

concentration of 10 µM in a final assay volume of 10 µL (final DMSO concentration of

0.1%).[3]

Cell Seeding and Infection:

C2C12 mouse myoblasts are seeded into the 1536-well assay plates containing the

compounds.

Immediately after, T. cruzi trypomastigotes (CA-I/72 strain) are added to the wells at a

multiplicity of infection (MOI) of 15:1 (parasite:host cell).[3]

Incubation:

The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2 to

allow for parasite invasion and replication into intracellular amastigotes.[3]

Fixation and Staining:

After the incubation period, the cells are fixed by adding 4% PFA to each well.

The cells are then permeabilized and stained with 5 µg/mL DAPI to label the nuclei of both

the host cells and the intracellular amastigotes.[3]
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Image Acquisition:

The plates are imaged using a high-content automated microscope (e.g., ImageXpress

Micro XLS) at 10x magnification.[3][5]

Fluorescence images of the DAPI-stained nuclei are acquired for each well.

Image Analysis:

A custom image analysis module (e.g., MetaXpress 5.0) is used to automatically count the

number of host cell nuclei and intracellular amastigote nuclei.[3][5]

Parasite infectivity is determined by calculating the ratio of amastigotes per host cell.

Compound cytotoxicity is assessed by the number of remaining host cell nuclei compared

to vehicle-treated controls.[3]

Data Analysis and Hit Selection:

The percentage of parasite inhibition and host cell viability is calculated for each

compound relative to untreated (0.1% DMSO) and positive (e.g., 50 µM benznidazole)

controls.

Primary hits are identified based on predefined cutoff criteria (e.g., ≥70% parasite

inhibition and ≥50% host cell viability).[7]

Visualizations
Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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